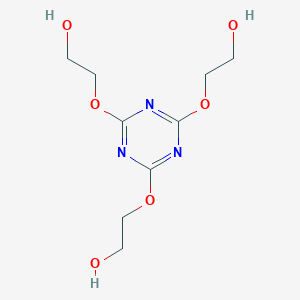

2,2',2''-((1,3,5-Triazine-2,4,6-triyl)tris(oxy))triethanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,2’,2’'-((1,3,5-Triazine-2,4,6-triyl)tris(oxy))triethanol is a chemical compound with the molecular formula C9H21N3O3. It is a triazine derivative, specifically a 1,3,5-triazine, which is a class of compounds known for their diverse applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’,2’'-((1,3,5-Triazine-2,4,6-triyl)tris(oxy))triethanol typically involves the reaction of cyanuric chloride with ethylene glycol under controlled conditions. The reaction proceeds via nucleophilic substitution, where the chlorine atoms on the cyanuric chloride are replaced by ethoxy groups from the ethylene glycol .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors and precise control of temperature and pH to facilitate the nucleophilic substitution reaction efficiently .

Chemical Reactions Analysis

Types of Reactions

2,2’,2’'-((1,3,5-Triazine-2,4,6-triyl)tris(oxy))triethanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: It can be reduced to form simpler triazine derivatives.

Substitution: The ethoxy groups can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride are used.

Substitution: Nucleophiles such as amines or thiols are used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while substitution reactions can produce various triazine derivatives with different functional groups .

Scientific Research Applications

2,2’,2’'-((1,3,5-Triazine-2,4,6-triyl)tris(oxy))triethanol has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex triazine derivatives.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the production of polymers, resins, and other industrial materials

Mechanism of Action

The mechanism of action of 2,2’,2’'-((1,3,5-Triazine-2,4,6-triyl)tris(oxy))triethanol involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

2,4,6-Tris(4-aminophenyl)-1,3,5-triazine: Known for its use in the synthesis of polymers and resins.

5,5’,5’'-((1,3,5-Triazine-2,4,6-triyl)tris(azanediyl))triisophthalic acid: Used in the synthesis of covalent organic frameworks (COFs) and other advanced materials.

Uniqueness

2,2’,2’'-((1,3,5-Triazine-2,4,6-triyl)tris(oxy))triethanol is unique due to its specific structure, which allows for versatile chemical modifications and applications. Its ability to undergo various chemical reactions and form stable derivatives makes it valuable in both research and industrial contexts .

Biological Activity

The compound 2,2',2''-((1,3,5-Triazine-2,4,6-triyl)tris(oxy))triethanol , also known as a triazine derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the biological properties of this compound, including its anticancer, antibacterial, and antiviral activities, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C21H30N6O3, with a molecular weight of approximately 414.51 g/mol. The compound features a triazine ring substituted with triethanolamine groups which enhance its solubility and bioactivity.

Anticancer Activity

Several studies have highlighted the anticancer potential of triazine derivatives. For instance:

- Cell Line Studies : A study demonstrated that triazine derivatives exhibited significant cytotoxicity against various cancer cell lines. The most potent derivative induced apoptosis in colon cancer cells (DLD-1 and HT-29) through the attenuation of intracellular signaling pathways. The compound with an Ala-Ala-OMe substituent showed the highest cytotoxicity with an IC50 value of 5.3 µM .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| DLD-1 | 5.3 | Induction of apoptosis |

| HT-29 | 6.0 | Inhibition of cell proliferation |

| MCF-7 | 16.32 | Kinase inhibition (PI3K/mTor pathway) |

Antibacterial and Antiviral Activities

Triazine derivatives have also shown promising antibacterial and antiviral activities:

- Antibacterial Efficacy : Research indicates that compounds with a triazine core possess significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways .

- Antiviral Properties : Triazine derivatives have been evaluated for their antiviral efficacy against various viruses. One study reported that specific triazine compounds demonstrated effective inhibition of viral replication in vitro, particularly against plant viruses like Potato virus Y (PVY) with protective activity percentages exceeding 60% .

Case Study 1: Anticancer Activity in Colon Cancer

A detailed investigation on the effects of triazine derivatives on colon cancer cell lines revealed that compounds bearing specific substituents could induce apoptosis more effectively than conventional chemotherapeutics. The study focused on the structure-activity relationship (SAR) to optimize the anticancer properties .

Case Study 2: Antiviral Efficacy Against PVY

In vivo studies assessed the protective effects of triazine derivatives against PVY in plants. The results indicated that certain compounds not only protected plants from infection but also enhanced growth parameters compared to untreated controls .

Properties

IUPAC Name |

2-[[4,6-bis(2-hydroxyethoxy)-1,3,5-triazin-2-yl]oxy]ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O6/c13-1-4-16-7-10-8(17-5-2-14)12-9(11-7)18-6-3-15/h13-15H,1-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQCQIDASMGZZPQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COC1=NC(=NC(=N1)OCCO)OCCO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50365313 |

Source

|

| Record name | AE-562/12222015 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50365313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

891-65-6 |

Source

|

| Record name | AE-562/12222015 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50365313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.